molecular formula C7H16N2O10S2 B12618389 Cyclopentane-1,2-dicarboxamide;sulfuric acid CAS No. 917978-52-0

Cyclopentane-1,2-dicarboxamide;sulfuric acid

Cat. No.: B12618389
CAS No.: 917978-52-0
M. Wt: 352.3 g/mol
InChI Key: PPRQSXXNEKTWHB-UHFFFAOYSA-N
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Description

Cyclopentane-1,2-dicarboxamide;sulfuric acid is a chemical compound with the molecular formula C7H16N2O10S2 and a molecular weight of 352.339 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with two carboxamide groups and a sulfuric acid moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane-1,2-dicarboxamide involves the reaction of cyclopentane-1-formamide-2-ammonium formate with phosphoric acid. The process includes heating, azeotropy, and dehydration in an organic solvent until no water is present. The reaction mixture is then subjected to further heating, dehydration, and cyclization to form cyclopentane-1,2-dicarboxamide . This method is efficient and suitable for industrial-scale production, yielding a high-quality product with an 88% yield .

Industrial Production Methods

Industrial production of cyclopentane-1,2-dicarboxamide typically involves large-scale synthesis using the aforementioned method. The process is optimized to lower the reaction temperature below 300°C, which helps avoid carbonization and improves product yield and quality .

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane-1,2-dicarboxylic acid, while reduction may produce cyclopentane-1,2-diamine.

Scientific Research Applications

Cyclopentane-1,2-dicarboxamide;sulfuric acid is used in various scientific research applications, including:

    Chemistry: As a reactant in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of cyclopentane-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Biological Activity

Cyclopentane-1,2-dicarboxamide; sulfuric acid is a compound that combines the structural features of cyclopentane-1,2-dicarboxamide with sulfuric acid, enhancing its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Synthesis

Cyclopentane-1,2-dicarboxamide consists of a cyclopentane ring with two carboxamide functional groups. The addition of sulfuric acid alters its acidity and reactivity, which may enhance its biological interactions. The synthesis of this compound typically involves multiple steps, including the formation of the dicarboxamide followed by treatment with sulfuric acid to achieve the desired properties.

Pharmacological Properties

Cyclopentane-1,2-dicarboxamide exhibits a range of pharmacological activities:

  • Antagonistic Effects : Research indicates that derivatives of cyclopentane-1,2-dicarboxamide can act as antagonists at specific receptors, such as thromboxane A2 (TP) receptors. For example, a synthesized derivative showed an IC50 value comparable to that of established carboxylic acid antagonists .
  • Potential Drug Development : The compound's structure allows it to serve as a bioisostere for carboxylic acids, which are prevalent in many bioactive molecules. This characteristic suggests potential for developing new therapeutic agents .

The biological activity of cyclopentane-1,2-dicarboxamide is largely attributed to its ability to interact with various biological targets:

  • Protein Binding : Studies have shown that cyclopentane derivatives can bind non-specifically to proteins under physiological conditions. This property raises considerations regarding their stability and reactivity in biological systems .
  • Receptor Interaction Studies : Investigations into receptor interactions have highlighted the importance of structural orientation in determining biological efficacy. For instance, variations in the cyclopentane's substituents significantly affect its potency as a receptor antagonist .

Case Studies and Research Findings

Several studies have focused on the biological implications of cyclopentane-1,2-dicarboxamide and its derivatives:

  • Thromboxane A2 Receptor Antagonism :
    • Study : Evaluation of cyclopentane-1,2-dione derivatives as TP receptor antagonists.
    • Findings : Derivative 9 exhibited an IC50 value of 0.054 μM, demonstrating significant antagonistic activity compared to traditional carboxylic acids .
    CompoundIC50 (μM)
    Carboxylic Acid 10.190 ± 0.060
    Cyclopentane Derivative 90.054 ± 0.016
    Cyclopentane Derivative 101.140 ± 0.820
  • Stability in Biological Systems :
    • Study : Assessment of the stability of cyclopentane derivatives in plasma.
    • Findings : Compound 9 was stable after one hour in plasma at 37 °C, indicating potential for therapeutic applications without rapid degradation .

Properties

CAS No.

917978-52-0

Molecular Formula

C7H16N2O10S2

Molecular Weight

352.3 g/mol

IUPAC Name

cyclopentane-1,2-dicarboxamide;sulfuric acid

InChI

InChI=1S/C7H12N2O2.2H2O4S/c8-6(10)4-2-1-3-5(4)7(9)11;2*1-5(2,3)4/h4-5H,1-3H2,(H2,8,10)(H2,9,11);2*(H2,1,2,3,4)

InChI Key

PPRQSXXNEKTWHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(=O)N)C(=O)N.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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